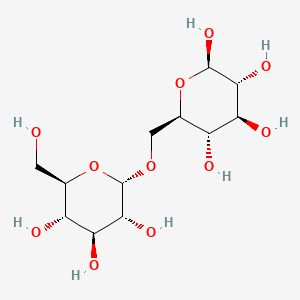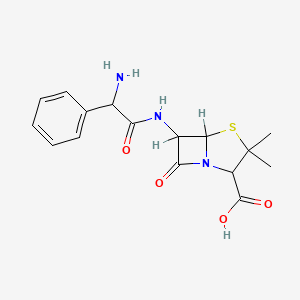
Alpen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Alpen” is a hypothetical compound used for illustrative purposes in various scientific discussions. It is not a real chemical compound but serves as a placeholder name in educational and research contexts. This article will explore the theoretical aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpen can be imagined through a multi-step organic synthesis process. One possible route involves the reaction of a hypothetical precursor, “Precursor A,” with a reagent “Reagent B” under specific conditions such as temperature, pressure, and catalysts. For instance, the reaction might require a temperature of 80°C, a pressure of 1 atm, and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: Conversion of Alpen to an oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in this compound. For example, oxidation might yield an aldehyde or ketone, reduction could produce an alcohol, and substitution might result in a halogenated derivative.
科学研究应用
Chemistry
In chemistry, Alpen could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a starting material for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to investigate its interactions with enzymes, receptors, and other biomolecules. It might serve as a probe to study metabolic pathways and cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for its efficacy in treating diseases, its pharmacokinetics, and its toxicity profile.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It might also be used in materials science for the development of new polymers or coatings.
作用机制
The mechanism of action of Alpen would involve its interaction with specific molecular targets, such as enzymes or receptors. For instance, if this compound were a hypothetical drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
Compound X: Similar in structure to Alpen but with a different functional group.
Compound Y: Shares a similar mechanism of action but differs in its chemical properties.
Compound Z: Analogous in its industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound’s uniqueness might lie in its specific combination of chemical properties, such as its reactivity, stability, and solubility. It could also be unique in its biological activity, offering advantages over similar compounds in terms of efficacy or safety.
Conclusion
While this compound is a hypothetical compound, exploring its theoretical aspects provides valuable insights into the principles of chemistry, biology, medicine, and industry. Understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds helps illustrate the complexity and versatility of chemical research.
属性
CAS 编号 |
856649-99-5 |
|---|---|
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
InChI 键 |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
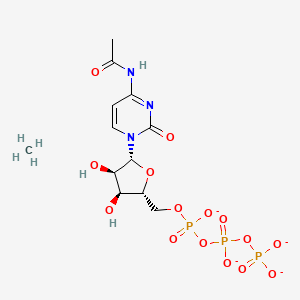
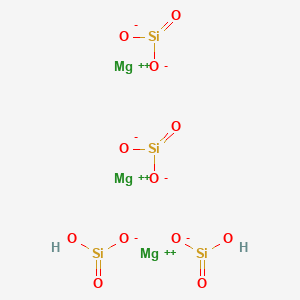

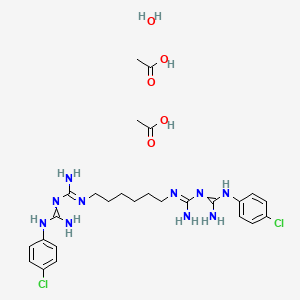
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
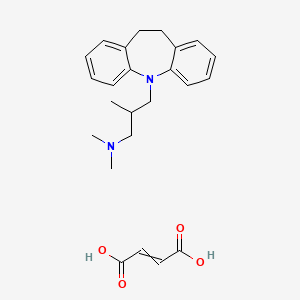
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
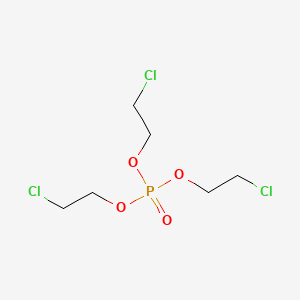
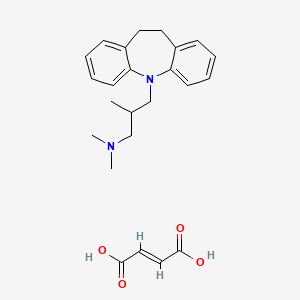
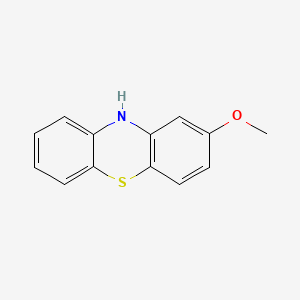
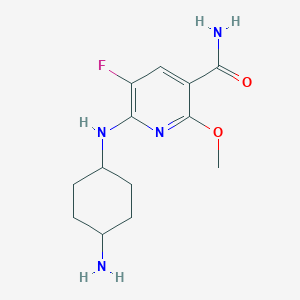
![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)
